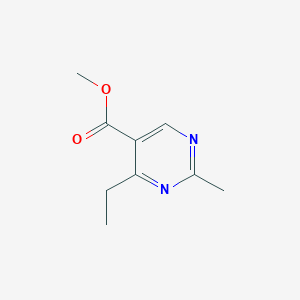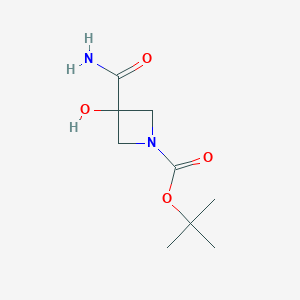![molecular formula C7H13NO3S B13007063 Octahydropyrano[3,4-b][1,4]thiazine 4,4-dioxide](/img/structure/B13007063.png)
Octahydropyrano[3,4-b][1,4]thiazine 4,4-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydropyrano[3,4-b][1,4]thiazine 4,4-dioxide is a heterocyclic compound with the molecular formula C7H13NO3S and a molecular weight of 191.25 g/mol . This compound features a unique structure that includes a pyrano ring fused with a thiazine ring, both of which are saturated, and it contains a sulfone group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octahydropyrano[3,4-b][1,4]thiazine 4,4-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable dihydropyran derivative with a thioamide in the presence of an oxidizing agent to introduce the sulfone functionality .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Octahydropyrano[3,4-b][1,4]thiazine 4,4-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form the corresponding sulfide or sulfoxide.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Further oxidized sulfone derivatives.
Reduction: Sulfide or sulfoxide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Octahydropyrano[3,4-b][1,4]thiazine 4,4-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of Octahydropyrano[3,4-b][1,4]thiazine 4,4-dioxide involves its interaction with specific molecular targets. The sulfone group can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular receptors. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octahydro-4lambda6-pyrano[3,4-b]thiomorpholine-4,4-dione: Similar structure but with different functional groups.
Tetrahydro-2H-pyran-4-one: Shares the pyran ring but lacks the thiazine and sulfone functionalities.
Uniqueness
Octahydropyrano[3,4-b][1,4]thiazine 4,4-dioxide is unique due to its fused ring system and the presence of a sulfone group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C7H13NO3S |
|---|---|
Molekulargewicht |
191.25 g/mol |
IUPAC-Name |
1,2,3,4a,5,7,8,8a-octahydropyrano[3,4-b][1,4]thiazine 4,4-dioxide |
InChI |
InChI=1S/C7H13NO3S/c9-12(10)4-2-8-6-1-3-11-5-7(6)12/h6-8H,1-5H2 |
InChI-Schlüssel |
PGHGHHMPTHYFBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC2C1NCCS2(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{Bicyclo[1.1.1]pentan-1-yl}acetaldehyde](/img/structure/B13007001.png)




![N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide](/img/structure/B13007042.png)





![2-(3-Chlorophenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B13007067.png)

